1,1,2,3,3-Pentafluoropropene

描述

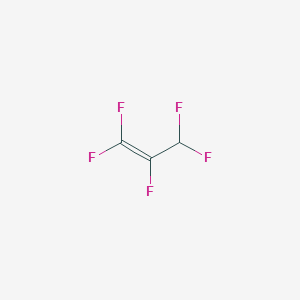

1,1,2,3,3-Pentafluoropropene is an unsaturated fluorocarbon with the molecular formula C3HF5. It is a colorless gas with a molecular weight of 132.0321 .

准备方法

1,1,2,3,3-Pentafluoropropene can be synthesized through several methods. One common method involves the dehydrofluorination of 1,1,1,2,3,3-hexafluoropropane in the presence of hydrogen . Another method involves the reaction of 1,1,1,2,3,3-hexafluoropropane with trivalent chromium oxide or partly fluorinated trivalent chromium oxide in the gas state . These methods are cost-effective and yield high reactivity and selectivity.

化学反应分析

1,1,2,3,3-Pentafluoropropene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form products such as tetrafluoropropionaldehyde and trifluoropyruvaldehyde.

Reduction: The compound can be reduced using hydrogen in the presence of a hydrogenation catalyst.

Substitution: It can undergo substitution reactions with strong bases, releasing toxic gases.

科学研究应用

1,1,2,3,3-Pentafluoropropene has several scientific research applications:

Chemistry: It is used as a monomer in the synthesis of fluorinated polymers. Its unique properties make it a valuable building block for generating molecules of higher value.

Biology and Medicine: The compound is under investigation for its potential use in clinical applications, such as a vapocoolant spray for numbing small boils before incision and drainage.

作用机制

The mechanism of action of 1,1,2,3,3-Pentafluoropropene involves its interaction with various molecular targets and pathways. For example, its reaction with rhodium(I) complexes involves C-F and C-H bond activation steps . The compound’s reactivity is influenced by the nature of the anionic ligand, which plays a crucial role in the activation step .

相似化合物的比较

1,1,2,3,3-Pentafluoropropene can be compared with other similar compounds such as:

1,1,1,3,3-Pentafluoropropane: This compound is used primarily for closed-cell spray foam insulation and has a high global warming potential.

1,2,3,3,3-Pentafluoropropene: Another isomer of pentafluoropropene, used as a precursor to HFOs.

2,3,3,3-Tetrafluoropropene: Used in the synthesis of fluorinated polymers and has been studied for its reactivity with rhodium(I) complexes.

生物活性

1,1,2,3,3-Pentafluoropropene (PFP) is a fluorinated compound with the chemical formula C3F5H. It is notable for its use in various industrial applications, particularly as a refrigerant and in the production of fluorinated polymers. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks.

- Molecular Formula : C3F5H

- Molecular Weight : 138.03 g/mol

- CAS Number : 433-66-9

PFP is characterized by its high volatility and low solubility in water, which influences its biological interactions and environmental behavior.

Toxicological Studies

Research indicates that PFP exhibits low acute toxicity in various animal models. A study conducted on male and female mice assessed the metabolic pathways of PFP, revealing that it is primarily metabolized in the liver with metabolites excreted via bile rather than being translocated to the kidneys . This suggests a relatively low risk of renal toxicity.

Physiologically Based Pharmacokinetic (PBPK) Modeling

The uptake and disposition of PFP can be modeled using PBPK approaches. Key findings include:

- Blood-Air Partition Coefficient : The lambda values for PFP indicate its low solubility in blood and other biological fluids. For example, lambda values measured were approximately 0.62 for blood-air interactions .

- Tissue Distribution : Due to its high volatility and low solubility, PFP is expected to have limited accumulation in tissues, reducing potential long-term toxic effects.

Case Studies

- Metabolism in Mice :

- Environmental Impact :

Comparative Biological Activity

In comparison to other fluorinated compounds such as HFC-134a and HFC-245fa, PFP shows distinct metabolic pathways and biological interactions. Table 1 summarizes key biological activity metrics across several fluorinated compounds:

属性

IUPAC Name |

1,1,2,3,3-pentafluoroprop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HF5/c4-1(2(5)6)3(7)8/h2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMMKOCNFSTXRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=C(F)F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HF5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。